molecular formula C11H14O2 B14484205 Benzoic acid, 3-(1-methylethyl)-, methyl ester CAS No. 64277-85-6

Benzoic acid, 3-(1-methylethyl)-, methyl ester

Cat. No.: B14484205
CAS No.: 64277-85-6
M. Wt: 178.23 g/mol
InChI Key: FDXFTILZIXUGKL-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(1-methylethyl)-, methyl ester is an organic compound with the molecular formula C10H12O2. It is also known by its IUPAC name, methyl 3-(1-methylethyl)benzoate. This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with an isopropyl group at the meta position. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid, 3-(1-methylethyl)-, methyl ester can be synthesized through the esterification of 3-(1-methylethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

3-(1-methylethyl)benzoic acid+methanolH2SO4methyl 3-(1-methylethyl)benzoate+water\text{3-(1-methylethyl)benzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{methyl 3-(1-methylethyl)benzoate} + \text{water} 3-(1-methylethyl)benzoic acid+methanolH2​SO4​​methyl 3-(1-methylethyl)benzoate+water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as distillation to remove the water formed during the reaction and purification techniques like recrystallization to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 3-(1-methylethyl)benzoic acid.

    Reduction: 3-(1-methylethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 3-(1-methylethyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar structure but lacks the isopropyl group.

    Ethyl benzoate: Similar ester but with an ethyl group instead of a methyl group.

    Isopropyl benzoate: Similar ester but with an isopropyl group instead of a methyl group.

Uniqueness

Benzoic acid, 3-(1-methylethyl)-, methyl ester is unique due to the presence of both the isopropyl group and the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable in specific industrial and research applications.

Properties

CAS No.

64277-85-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 3-propan-2-ylbenzoate

InChI

InChI=1S/C11H14O2/c1-8(2)9-5-4-6-10(7-9)11(12)13-3/h4-8H,1-3H3

InChI Key

FDXFTILZIXUGKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

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